molecular formula C12H13N3O2 B6782998 N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide

N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B6782998
M. Wt: 231.25 g/mol
InChI Key: NJWJMMCFVCUWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, which make them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide typically involves a multi-step process. One common method includes the cyclization of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid . This one-pot cyclization reaction is efficient and yields the desired imidazo[1,5-a]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the imidazo[1,5-a]pyridine core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine core.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine core can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways . The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide include other imidazo[1,5-a]pyridine derivatives, such as:

  • Imidazo[1,5-a]pyridine-3-carboxamide
  • Imidazo[1,5-a]pyridine-5-carboxamide
  • Imidazo[1,5-a]pyridine-7-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups, such as the hydroxymethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, binding affinity, and overall effectiveness in various applications compared to other similar compounds .

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-7-12(3-4-12)14-11(17)9-1-2-10-5-13-8-15(10)6-9/h1-2,5-6,8,16H,3-4,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWJMMCFVCUWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)C2=CN3C=NC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.